

Advanced Scaffold Profiling: 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-4-hydroxy-3-(trifluoromethyl)pyridine

CAS No.: 1227580-87-1

Cat. No.: B1403589

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Executive Summary

The fusion of the trifluoromethyl (–CF₃) group with the pyridine ring has generated some of the most privileged structural motifs in modern medicinal chemistry and agrochemical design[1]. The specific scaffold **2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine** represents a highly functionalized, electron-deficient heterocycle. While its positional isomer, 2-chloro-6-(trifluoromethyl)pyridin-4-ol, is a ubiquitous commercial building block (CAS: 1227602-42-7)[2], the 3-trifluoromethyl variant is typically synthesized in situ as a proprietary intermediate for advanced drug discovery programs.

This technical guide deconstructs the physicochemical properties, regioselective synthesis challenges, and application rationale of this specific molecular architecture, providing researchers with a self-validating framework for its utilization.

Physicochemical & Structural Dynamics

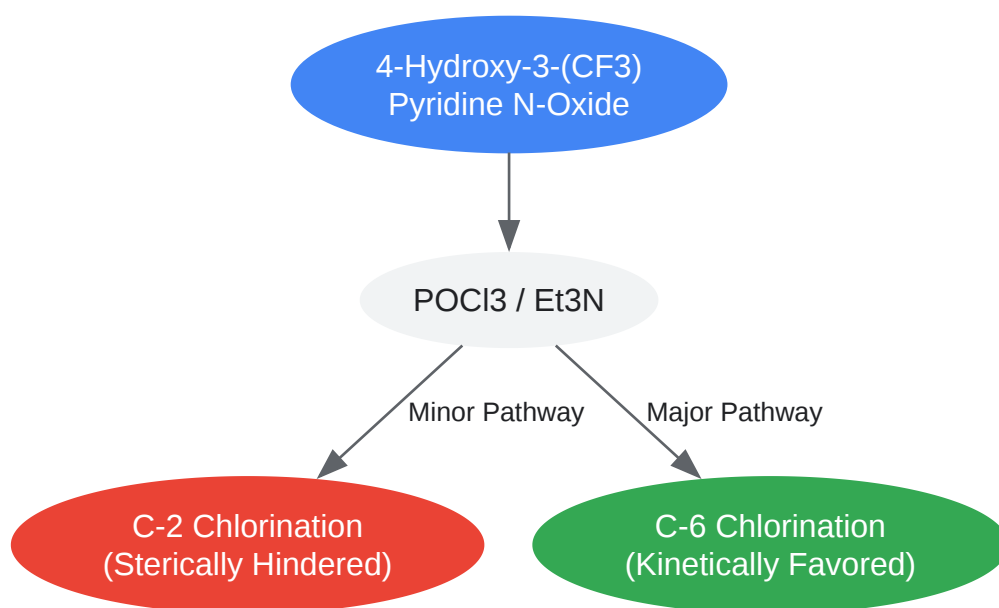
The biological and chemical reactivity of **2-chloro-4-hydroxy-3-(trifluoromethyl)pyridine** is dictated by the synergistic electronic effects of its substituents:

- **Electronic Withdrawal & Lipophilicity:** The $-CF_3$ group possesses a Hammett constant (σ_p) of 0.54, making it strongly electron-withdrawing[3]. This drastically lowers the pKa of the adjacent 4-hydroxyl group, increasing its capacity to act as a robust hydrogen-bond donor in kinase active sites. Furthermore, the $-CF_3$ moiety enhances cellular membrane permeability, a critical factor for oral bioavailability[4].
- **Tautomeric Equilibrium:** Like many 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the 4-pyridinol (aromatic) and 4-pyridone (non-aromatic) forms. The extreme electron deficiency of the ring, compounded by the 2-chloro and 3- CF_3 groups, heavily influences this equilibrium, often favoring the pyridinol form in non-polar environments to maintain aromatic stabilization.
- **Steric Shielding:** The bulky $-CF_3$ group at the C-3 position creates significant steric hindrance around the C-2 and C-4 positions. This shielding protects the core from rapid oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the molecule's biological half-life.

Regioselective Synthetic Methodologies

Direct electrophilic chlorination of pyridines is notoriously difficult due to the electron-deficient nature of the ring[5]. To functionalize the C-2 position with a chlorine atom, chemists rely on the N-oxide activation strategy.

By oxidizing the pyridine nitrogen, the ring is activated toward nucleophilic attack at the C-2 and C-6 positions. However, the presence of the $-CF_3$ group at C-3 introduces a profound regiochemical challenge[6].



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Regiochemical divergence during the chlorination of 3-substituted pyridine N-oxides.

To force chlorination at the sterically hindered C-2 position, stoichiometric amounts of an organic base (like Triethylamine) are utilized alongside Phosphorus Oxychloride (POCl₃). The base improves regioselectivity by stabilizing the highly localized Meisenheimer complex intermediate^[5].

Experimental Workflow: N-Oxide Activation & Chlorination

The following protocol outlines the transformation of 4-hydroxy-3-(trifluoromethyl)pyridine into the target 2-chloro derivative. This workflow is designed as a self-validating system, incorporating specific checkpoints to ensure mechanistic fidelity.

Step 1: N-Oxidation

Causality: The pyridine nitrogen must be oxidized to overcome the ring's inherent electron deficiency, directing subsequent chlorination to the α -positions^[7].

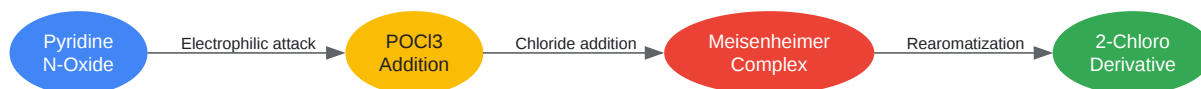
- Dissolve 4-hydroxy-3-(trifluoromethyl)pyridine (1.0 eq) in glacial acetic acid.

- Add 30% aqueous Hydrogen Peroxide (H_2O_2) (3.0 eq) dropwise at room temperature[8].
- Heat the mixture to 80°C for 12 hours.
- Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The N-oxide product will exhibit a significantly lower Rfvalue due to increased polarity.

Step 2: Deoxygenative Chlorination

Causality: POCl_3 acts as both the activating electrophile and the chloride source. The reaction is driven to completion by the formation of a highly stable phosphoryl byproduct[8].

- Suspend the purified N-oxide intermediate in neat POCl_3 (5.0 eq) at 0°C[9].
- Slowly add Triethylamine (Et_3N) (1.2 eq) dropwise. Caution: Highly exothermic. The base is critical for directing the chloride attack toward the more sterically hindered C-2 position[5].
- Reflux the mixture at 100°C for 4 hours.
- Validation Checkpoint: Cool the mixture and carefully pour it over crushed ice. The rapid hydrolysis of excess POCl_3 will generate HCl . You must neutralize the aqueous layer to pH 7 using solid Sodium Carbonate (Na_2CO_3) [8]. If the pH remains acidic, the newly formed C-Cl bond may undergo premature hydrolysis back to a pyridone.
- Extract with Ethyl Acetate, dry over MgSO_4 , and purify via silica gel chromatography to separate the C-2 and C-6 chlorinated isomers.



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Mechanistic pathway of pyridine N-oxide chlorination via POCl_3 .

Comparative Isomer Data

To assist in procurement and analytical characterization, the quantitative data below contrasts the target 3-trifluoromethyl scaffold with its widely available 6-trifluoromethyl counterpart.

Property	2-Chloro-4-hydroxy-3-(CF ₃)pyridine	2-Chloro-6-(CF ₃)pyridin-4-ol
CAS Registry Number	Proprietary / Unregistered in open DBs	1227602-42-7[2]
Molecular Formula	C ₆ H ₃ ClF ₃ NO	C ₆ H ₃ ClF ₃ NO
Molecular Weight	197.54 g/mol	197.54 g/mol
Steric Environment	Highly hindered (C-3 CF ₃ adjacent to OH and Cl)	Unhindered OH (C-6 CF ₃ is isolated)
Reactivity Profile	Resists C-2 S _N Ar due to steric clash	Readily undergoes C-2 S _N Ar
Primary Application	Targeted Kinase Inhibitor Scaffold	General building block[2]

Applications in Medicinal Chemistry

The incorporation of the 2-chloro-3-(trifluoromethyl)pyridine motif is a proven strategy in the development of FDA-approved therapeutics and high-efficacy agrochemicals.

For instance, the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine utilizes a closely related 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine starting material to build its core structure[10]. Similarly, the multi-kinase inhibitor Sorafenib leverages a chloro-trifluoromethyl-phenyl/pyridine bioisostere to effectively anchor into the Raf/Mek/Erk pathway, utilizing the halogen and -CF₃ groups to block enzymatic transcription and halt tumor angiogenesis[10].

In the scaffold discussed herein, the C-2 chlorine serves as an ideal handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to append diverse aryl groups while relying on the C-4 hydroxyl to anchor the molecule into target protein pockets via strong hydrogen bonding.

References

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- Title: 2-chloro-6-(trifluoromethyl)pyridin-4-ol - Appretech Scientific Limited Source: appretech.com URL:[[Link](#)]
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